Cas no 38276-59-4 ( )
structure
Product Name:
CAS No:38276-59-4
MF:C20H20O5
MW:340.369806289673
CID:923260
PubChem ID:10903924
Update Time:2025-04-19
Chemical and Physical Properties
Names and Identifiers
-
- 2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
- Burchellin
- 2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2h)-one
- 2-benzo[1,3]dioxol-5-yl-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydrobenzofuran-6-one
- AC1L2OA1
- AC1Q6BIC
- AGN-PC-000KNL
- AR-1C5991
- CTK1C5053
- NSC370991
- [ "" ]
- HY-N2970
- FS-8785
- CHEBI:132650
- AKOS032962670
- CHEMBL4641974
- (2S,3S,3Ar)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
- 38276-59-4
- (2S,3S,3aR)-2-(2H-1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one
- CS-0023610
- NSC 370991
- (2R3S3aR)-3a-Allyl-5-methoxy-3-methyl-2-piperonyl-233a6-tetrahydro-6-oxobenzofuran
- (2S3S3aR)-3a-allyl-5-methoxy-3-methyl-2-piperonyl-233a6-tetrahydro-6-oxobenzofuran
- SMR000470992
- MLSMR
- MLS000697746
- NSC-370991
- 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one
- 6(2H)-Benzofuranone, 2-(1,3-benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propenyl)-, (2S-(2alpha,3beta,3abeta))-
- 3a-Epiburchellin
- 2-(2H-1,3-BENZODIOXOL-5-YL)-5-METHOXY-3-METHYL-3A-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1-BENZOFURAN-6-ONE
- 155551-61-4
- DTXSID20959203
- NS00067926
- G89109
-
-
- Inchi: 1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3
- InChI Key: SOLJFAQVSWXZEQ-UHFFFAOYSA-N
- SMILES: O1C2=CC(C(=CC2(CC=C)C(C)C1C1=CC=C2C(=C1)OCO2)OC)=O
Computed Properties
- Exact Mass: 340.1311
- Monoisotopic Mass: 340.13107373g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 636
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 491.0±45.0 °C at 760 mmHg
- Flash Point: 216.4±28.8 °C
- Solubility: Almost insoluble (0.075 g/l) (25 º C),
- PSA: 53.99
- LogP: 3.68210
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3549-1 mg |
Burchellin |
38276-59-4 | 1mg |
¥2035.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3549-5 mg |
Burchellin |
38276-59-4 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
| TargetMol Chemicals | TN3549-1 mL * 10 mM (in DMSO) |
Burchellin |
38276-59-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
| TargetMol Chemicals | TN3549-5mg |
Burchellin |
38276-59-4 | 5mg |
¥ 2760 | 2024-07-20 | ||
| A2B Chem LLC | AF87142-5mg |
Burchellin |
38276-59-4 | 95.0% | 5mg |
$494.00 | 2024-04-20 | |
| TargetMol Chemicals | TN3549-1 ml * 10 mm |
Burchellin |
38276-59-4 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 |
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